molecular formula C9H9NO4 B556546 4-Hydroxyhippuric acid CAS No. 2482-25-9

4-Hydroxyhippuric acid

Cat. No.: B556546
CAS No.: 2482-25-9
M. Wt: 195.17 g/mol
InChI Key: ZMHLUFWWWPBTIU-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Hydroxyhippuric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Hydroxyhippuric acid is similar to other hippuric acids, such as:

    Hippuric acid: The parent compound, which lacks the hydroxyl group on the benzoyl ring.

    3-Hydroxyhippuric acid: A positional isomer with the hydroxyl group at the meta position.

    This compound sulfate: A sulfate conjugate of this compound.

Compared to these compounds, this compound is unique due to its specific inhibition of OAT1 and its role as a biomarker for phenolic compound metabolism .

Properties

IUPAC Name

2-[(4-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLUFWWWPBTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179518
Record name 4-Hydroxyhippuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2482-25-9
Record name 4-Hydroxyhippuric acid
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Record name 4-Hydroxyhippuric acid
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Record name 4-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-hydroxyphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
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Record name P-HYDROXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Hydroxyhippuric acid is not a naturally occurring compound in humans. It primarily originates from the breakdown of dietary polyphenols by the gut microbiota. [, , ] For instance, its presence has been noted after consuming orange juice, which is rich in flavanones like hesperidin and naringenin. [] Similarly, strawberry consumption, rich in various polyphenols, leads to an increase in this compound levels in urine. [, ]

A: There is significant inter-individual variation in the production and excretion of this compound. This variability is likely influenced by factors such as the composition of an individual's gut microbiota, dietary habits (specifically, the types and quantities of polyphenol-rich foods consumed), age, and health status. [, , , ]

A: Research suggests that this compound is readily absorbed from the gut and excreted in the urine. [, ] Studies have identified it in both plasma and urine samples after polyphenol-rich meals. [, ]

ANone: While not currently used as a diagnostic biomarker, research indicates that this compound levels may be altered in certain conditions. For example:

  • Pulmonary Tuberculosis: One study found this compound to be among the deregulated metabolites in the urine of pulmonary tuberculosis patients, suggesting its potential as a component of a diagnostic biosignature. []
  • Postpartum Depression: Altered urinary levels of this compound have been observed in postpartum depressed patients, pointing towards a possible role in understanding metabolic changes associated with the condition. []
  • Tuberculous Meningitis: A study investigating urinary biomarkers for tuberculous meningitis identified this compound as a potential marker for both diagnosis and follow-up of the disease in children. [, ]
  • Colorectal Cancer: Research suggests potential differences in plasma metabolomic profiles, including this compound, between early-onset and average-onset colorectal cancer, though further investigation is needed. []

ANone: Several analytical methods are employed to identify and quantify this compound in biological samples. These include:

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This highly sensitive and specific technique is commonly used for the identification and quantification of this compound in urine and plasma samples. [, , , ]
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method, often employed after a derivatization step, is also widely used for analyzing this compound and other phenolic acids in urine samples. [, , ]
  • Spectrofluorimetry: This technique allows for the in-situ detection of this compound in urine samples after high-voltage electrophoresis. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly in combination with solid-phase extraction (SPE), can be used for metabolite sub-profiling of urine, potentially including this compound. []

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